Welcome to the BenchChem Online Store!
molecular formula C19H22Cl2N4O B8312410 3-(2-Amino-5-cyanophenyl)-2-(2-ethylaminoethyl)isoindolin-1-one dihydrochloride CAS No. 116870-95-2

3-(2-Amino-5-cyanophenyl)-2-(2-ethylaminoethyl)isoindolin-1-one dihydrochloride

Cat. No. B8312410
M. Wt: 393.3 g/mol
InChI Key: DQUBLSSBEVJDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04849441

Procedure details

The same procedures as in Example 29 were repeated except for using 20 g of 2-cyano-11-hydroxy-5, 11-dihydro-6H-dibenz[b,e]azepin-6-one and 42 ml of N-ethylethylenediamine as the starting materials. Thus, 3-(2-amino-5-cyanophenyl)-2-(2-ethylaminoethyl)isoindolin-1-one (Compound 38) was obtained. After dissolving it in isopropanol, Compound 38 was treated with hydrogen chloride-ethanol solution and the solution was concentrated to dryness under reduced pressure. The obtained solid was crystallized from acetonitrile to give 2.3 g of 3-(2-amino-5-cyanophenyl)-2-(2-ethylaminoethyl)isoindolin-1-one dihydrochloride (Compound 38').
Name
Compound 38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][C:3]=1[CH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[N:11]1[CH2:20][CH2:21][NH:22][CH2:23][CH3:24].[ClH:25].C(O)C>C(O)(C)C>[ClH:25].[ClH:25].[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][C:3]=1[CH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[N:11]1[CH2:20][CH2:21][NH:22][CH2:23][CH3:24] |f:1.2,4.5.6|

Inputs

Step One
Name
Compound 38
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C#N)C1N(C(C2=CC=CC=C12)=O)CCNCC
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained solid was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=C(C=C1)C#N)C1N(C(C2=CC=CC=C12)=O)CCNCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.